molecular formula C11H12F6N2O6 B284361 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate

5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate

Cat. No. B284361
M. Wt: 382.21 g/mol
InChI Key: IQSNVWWZUXWHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate, also known as TFPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of trifluoroacetic acid, which is a commonly used reagent in organic chemistry. TFPAC has been shown to have a variety of interesting properties, which make it a valuable tool for researchers in many different fields.

Mechanism of Action

5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate modifies specific amino acid residues in proteins by adding a trifluoroacetyl group to them. This modification can alter the function of the protein, either by changing its activity or by interfering with its interactions with other proteins. The exact mechanism of action of 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate depends on the specific protein being studied, but in general, it is thought to work by disrupting specific protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate depend on the specific protein being studied. In general, 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate can alter the activity of proteins, either by increasing or decreasing their function. This can have a wide range of effects on cellular processes, including signal transduction, gene regulation, and cell division. 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate has also been shown to have anti-inflammatory effects in animal models, which may make it useful for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate is its specificity. It can be used to modify specific amino acid residues in proteins, which allows researchers to study the function of individual proteins in great detail. 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate is also relatively easy to synthesize and can be produced in large quantities with high purity. However, 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate does have some limitations. It can only modify proteins that contain specific amino acid residues, which limits its applicability to certain proteins. Additionally, 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research on 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate. One area of interest is the development of new methods for synthesizing 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate and related compounds. This could lead to the production of more potent and specific derivatives, which could be useful for studying a wider range of proteins. Another area of interest is the development of new applications for 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate, such as its use in drug discovery or as a therapeutic agent for inflammatory diseases. Finally, there is a need for further research on the safety and toxicity of 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate, particularly in animal models, to ensure that it can be used safely in scientific research.

Synthesis Methods

5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate can be synthesized using a variety of methods, but one of the most common is the reaction of trifluoroacetic anhydride with pentylamine. This produces a trifluoroacetyl-protected amine, which can then be reacted with carbonyl diimidazole to form the final product. The synthesis of 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate is relatively straightforward, and it can be produced in large quantities with high purity.

Scientific Research Applications

5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate has a wide range of potential applications in scientific research. One of its most promising uses is as a tool for studying protein-protein interactions. 5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate can be used to modify specific amino acid residues in proteins, which can then be used to probe the interaction between different proteins. This can be useful for understanding the mechanisms of many different biological processes, including signal transduction, gene regulation, and cell division.

properties

Molecular Formula

C11H12F6N2O6

Molecular Weight

382.21 g/mol

IUPAC Name

5-[(2,2,2-trifluoroacetyl)carbamoyloxy]pentyl N-(2,2,2-trifluoroacetyl)carbamate

InChI

InChI=1S/C11H12F6N2O6/c12-10(13,14)6(20)18-8(22)24-4-2-1-3-5-25-9(23)19-7(21)11(15,16)17/h1-5H2,(H,18,20,22)(H,19,21,23)

InChI Key

IQSNVWWZUXWHBC-UHFFFAOYSA-N

SMILES

C(CCOC(=O)NC(=O)C(F)(F)F)CCOC(=O)NC(=O)C(F)(F)F

Canonical SMILES

C(CCOC(=O)NC(=O)C(F)(F)F)CCOC(=O)NC(=O)C(F)(F)F

Origin of Product

United States

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